(3-bromophenyl) methanesulfonate

Description

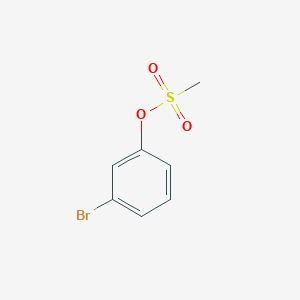

(3-Bromophenyl) methanesulfonate is an aryl sulfonate ester characterized by a methanesulfonate group (-SO₃CH₃) attached to a benzene ring substituted with a bromine atom at the meta position. This compound serves as a versatile intermediate in organic synthesis, where the methanesulfonate group can act as a leaving group, and the bromine substituent enables further functionalization via cross-coupling or nucleophilic aromatic substitution reactions .

Properties

IUPAC Name |

(3-bromophenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-12(9,10)11-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLRATSBFURPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl) methanesulfonate typically involves the reaction of 3-bromophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-bromophenol+methanesulfonyl chloride→(3-bromophenyl) methanesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(3-bromophenyl) methanesulfonate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include phenols, quinones, and carboxylic acids.

Reduction: The major product is the dehalogenated phenylmethanesulfonate.

Scientific Research Applications

(3-bromophenyl) methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules through nucleophilic substitution reactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-bromophenyl) methanesulfonate primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The bromine atom on the phenyl ring can also participate in various reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (3-Bromophenyl) Methanesulfonate and Related Compounds

Hazards and Handling

- This compound likely shares hazards with other sulfonate esters, including skin/eye irritation. Proper ventilation and PPE are recommended, as with Lead Methanesulfonate and Ethyl Methanesulfonate .

- 3-Bromophenyl trifluoromethanesulfonate is classified as hazardous (flammable/toxic), requiring strict storage protocols .

Industrial and Research Use

- Catalytic Context: While Stannous Methanesulfonate is used as a catalyst in polymerization , this compound’s role is more specialized, focusing on synthetic organic chemistry.

- Commercial Availability : Suppliers like TCI America offer analogs such as 3-Bromophenyl Methyl Sulfone , suggesting this compound may also be procured for niche applications .

Q & A

What are the standard analytical methods for confirming the purity of (3-bromophenyl) methanesulfonate in synthetic chemistry research?

Basic

Answer:

Purity assessment typically employs chromatographic and spectroscopic techniques:

- High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying impurities (>95.0% purity threshold) .

- Gas chromatography (GC) with flame ionization detection (FID) is effective for volatile sulfonate esters, detecting trace impurities at <0.1% levels .

- Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and identifies positional isomers (e.g., distinguishing 3-bromo from 4-bromo derivatives) .

Table 1: Analytical Methods Comparison

| Method | Sensitivity | Key Application | Evidence Source |

|---|---|---|---|

| HPLC-UV | 0.1% | Purity profiling | |

| GC-FID | 0.05% | Volatile impurity detection | |

| ¹H/¹³C NMR | 1% | Structural confirmation |

How can researchers optimize synthesis to minimize brominated by-products during this compound preparation?

Advanced

Answer:

Optimization strategies include:

- Regioselective sulfonation : Use catalysts (e.g., Lewis acids) to favor sulfonation at the 3-position, reducing 2- or 4-bromo isomers .

- In-situ monitoring : Employ HPLC or GC during synthesis to track by-product formation in real time .

- Temperature control : Maintain reaction temperatures below 50°C to prevent thermal degradation or rearrangement .

What safety protocols are recommended for handling this compound?

Basic

Answer:

Protocols align with alkylating agent guidelines:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Waste disposal : Deactivate residues via hydrolysis (e.g., alkaline conditions) before disposal, as demonstrated for ethyl methanesulfonate .

Table 2: Hazard Profile

| Risk Category | Mitigation Strategy | Evidence Source |

|---|---|---|

| Mutagenicity | Limit exposure duration | |

| Skin Irritation | Direct contact avoidance | |

| Environmental Toxicity | Hydrolytic deactivation |

How should contradictory stability data for this compound under varying pH conditions be resolved?

Advanced

Answer:

Resolve discrepancies through:

- Kinetic studies : Measure hydrolysis rates at controlled pH and temperature (e.g., 25–60°C, pH 2–12) using HPLC to quantify degradation products .

- Statistical modeling : Apply multivariate analysis to identify dominant degradation pathways (e.g., Arrhenius equation for temperature dependence) .

- Cross-validation : Compare results with structurally analogous compounds (e.g., 4-bromophenyl methanesulfonate) to assess positional effects .

What role does this compound play in enzymatic studies involving flavin-dependent monooxygenases?

Advanced

Answer:

The compound serves as a substrate analog to study enzyme mechanisms:

- Structural analysis : Molecular dynamics simulations reveal interactions with active sites (e.g., MsuD enzyme’s binding to methanesulfonate groups) .

- Kinetic assays : Measure catalytic efficiency (kcat/KM) under varying substrate concentrations to elucidate inhibition/activation effects .

- Isotopic labeling : Use deuterated derivatives (e.g., 3-bromophenyl-d4 methanesulfonate) to track reaction pathways via mass spectrometry .

What are the applications of this compound in organic synthesis?

Basic

Answer:

Key applications include:

- Cross-coupling reactions : Acts as an electrophilic partner in Suzuki-Miyaura couplings (e.g., forming biaryl structures) .

- Protecting groups : The sulfonate moiety can temporarily protect hydroxyl groups during multi-step syntheses .

- Polymer chemistry : Incorporation into monomers for designing brominated polymers with flame-retardant properties .

How can researchers validate the absence of genotoxic impurities in this compound batches?

Advanced

Answer:

Validation requires:

- Trace analysis : Use GC-MS or LC-MS/MS to detect impurities (e.g., residual ethyl methanesulfonate) at ppm levels .

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains, following OECD Guidelines .

- Stability-indicating methods : Develop HPLC protocols that separate degradation products from the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.